![molecular formula C17H23N3O2S B1418125 2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione CAS No. 432519-44-3](/img/structure/B1418125.png)
2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione
Overview
Description
“2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione” is a chemical compound with the CAS Number: 432519-44-3. It has a molecular weight of 334.46 . It is used for proteomics research .
Molecular Structure Analysis
The IUPAC name of the compound is 2-(((2-(piperazin-1-yl)ethyl)amino)methylene)-5-(1H-1lambda3-thiophen-2-yl)cyclohexane-1,3-dione . The InChI code is 1S/C17H24N3O2S/c21-15-10-13(17-2-1-9-23-17)11-16(22)14(15)12-19-5-8-20-6-3-18-4-7-20/h1-2,9,12-13,18-19,23H,3-8,10-11H2 .Scientific Research Applications
Synthesis and Chemical Properties
- Methylene piperazine-2,5-diones, similar to the compound , are used as important synthetic intermediates for the preparation of amino acid derivatives, demonstrating excellent chiral induction in carbon-carbon bond-forming reactions (Chai & King, 1995).
- Piperazine-2,5-diones can be formed through Dieckmann cyclization, a process that involves the closure of a terminal methylene group adjacent to nitrogen onto the carbonyl group of a phenyl carbamate unit (Aboussafy & Clive, 2012).
- A study describes the synthesis of substituted 5-(aminomethylene)thiazolidine-2,4-diones using heterocyclic models derived from drug-like molecules, including compounds with piperazine moieties. These compounds exhibit good antibacterial and antifungal activity (Mohanty et al., 2015).
Applications in Material Sciences
- Naphthalimide model compounds with piperazine substituents have been synthesized and studied for their luminescent properties and photo-induced electron transfer, which can be significant in materials science (Gan et al., 2003).
- Synthesis of Pt(II) complexes with polydentate ligands involving piperazine derivatives indicates potential applications in materials science, particularly in the study of magnetic properties and crystal structures (Baran et al., 2012).
Biological and Medicinal Research
- Piperazine derivatives have been evaluated for their anticonvulsant and neurotoxic properties, suggesting their potential in pharmaceutical research (Obniska et al., 2006).
- The synthesis of fused quinoline derivatives with antiproliferative activities and inhibitions of tyrosine kinases and Pim-1 kinase, incorporating structures related to piperazine-2,5-diones, highlights their relevance in cancer research and drug development (Mohareb et al., 2022).
Safety and Hazards
properties
IUPAC Name |
3-hydroxy-2-(2-piperazin-1-ylethyliminomethyl)-5-thiophen-2-ylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c21-15-10-13(17-2-1-9-23-17)11-16(22)14(15)12-19-5-8-20-6-3-18-4-7-20/h1-2,9,12-13,18,21H,3-8,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQWLKGLRAYBLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN=CC2=C(CC(CC2=O)C3=CC=CS3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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